molecular formula C11H11NO B15071393 3-Methoxy-6-methylquinoline

3-Methoxy-6-methylquinoline

Cat. No.: B15071393
M. Wt: 173.21 g/mol
InChI Key: WMZQPRQTWCABBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-6-methylquinoline is a heterocyclic aromatic compound with the molecular formula C11H11NO. It is a derivative of quinoline, which is a nitrogen-containing compound known for its wide range of applications in medicinal and industrial chemistry. The presence of a methoxy group at the third position and a methyl group at the sixth position on the quinoline ring structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-6-methylquinoline can be achieved through various methods, including classical and modern synthetic approaches. One common method involves the Friedländer synthesis, where an aniline derivative reacts with a carbonyl compound in the presence of an acid catalyst. Another method is the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition-metal catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. These methods provide a scalable and cost-effective approach to producing this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-6-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

3-Methoxy-6-methylquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a subject of study in drug discovery.

    Medicine: It is investigated for its potential use in treating various diseases, including malaria and cancer.

    Industry: The compound is used in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 3-Methoxy-6-methylquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes, such as topoisomerases, which are crucial for DNA replication and repair. These interactions make it a potent antimicrobial and anticancer agent .

Comparison with Similar Compounds

    6-Methoxyquinoline: Similar in structure but lacks the methyl group at the sixth position.

    3-Methoxyquinoline: Lacks the methyl group at the sixth position.

    6-Methylquinoline: Lacks the methoxy group at the third position.

Uniqueness: 3-Methoxy-6-methylquinoline is unique due to the presence of both methoxy and methyl groups, which enhance its chemical reactivity and biological activity compared to its analogs. This dual substitution pattern allows for more diverse chemical modifications and applications .

Properties

IUPAC Name

3-methoxy-6-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-3-4-11-9(5-8)6-10(13-2)7-12-11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZQPRQTWCABBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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